![molecular formula C19H14ClNO B14228157 ([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide CAS No. 629643-29-4](/img/structure/B14228157.png)
([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide: is an organic compound that features a biphenyl structure with a methanimine N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide typically involves the reaction of 4-biphenylamine with 3-chlorobenzaldehyde under specific conditions to form the corresponding Schiff base. This Schiff base is then oxidized using an appropriate oxidizing agent to yield the N-oxide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to the corresponding Schiff base or further to the amine.
Substitution: The biphenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry: In chemistry, ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine: In medicine, ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide could be explored for its therapeutic potential. Research may focus on its efficacy and safety as a drug candidate.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine: This compound lacks the N-oxide functional group and may have different chemical and biological properties.
([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)methanimine N-oxide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide is unique due to the presence of both the biphenyl structure and the N-oxide functional group. This combination imparts specific chemical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
629643-29-4 |
|---|---|
Formule moléculaire |
C19H14ClNO |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14ClNO/c20-18-7-4-8-19(13-18)21(22)14-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H |
Clé InChI |
YNXMBGVWRZGQTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=[N+](C3=CC(=CC=C3)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


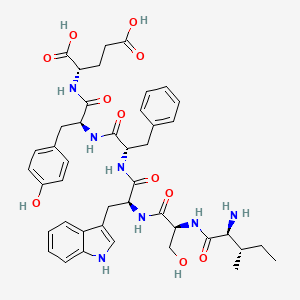
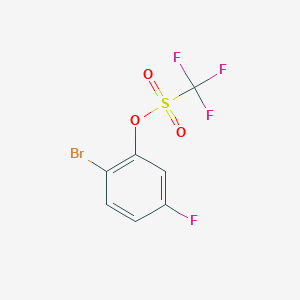
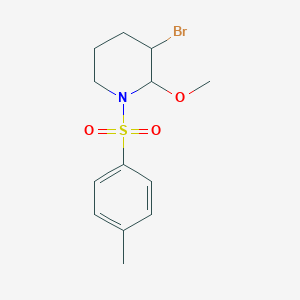
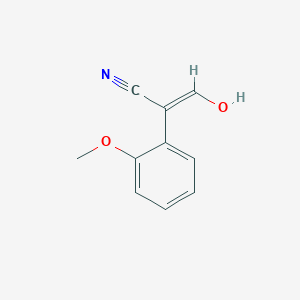


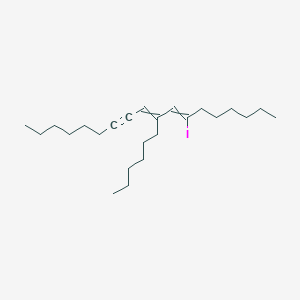
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
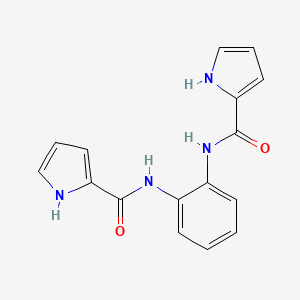
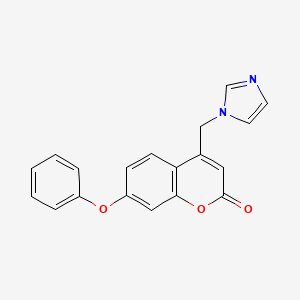

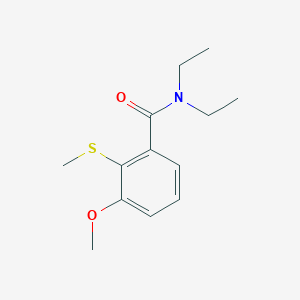
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

